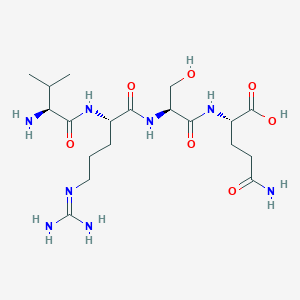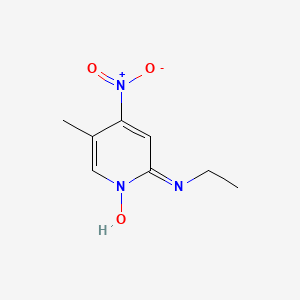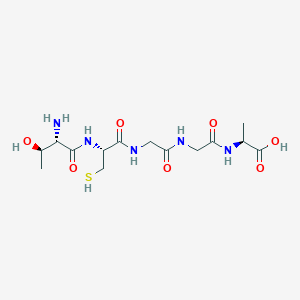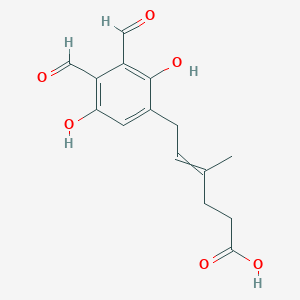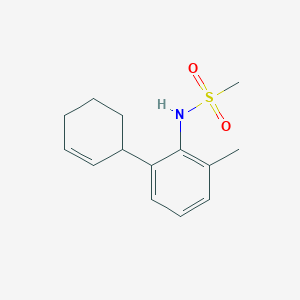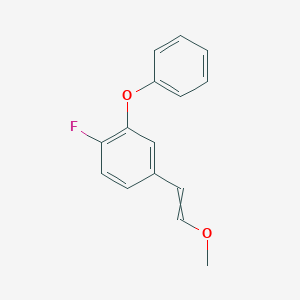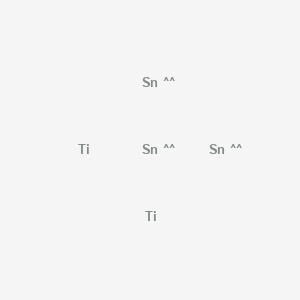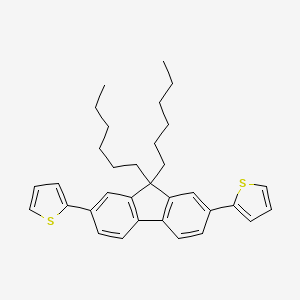
2,2'-(9,9-Dihexyl-9H-fluorene-2,7-diyl)dithiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)dithiophene is an organic compound that belongs to the class of fluorene derivatives It is characterized by the presence of two thiophene rings attached to a fluorene core, which is further substituted with hexyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)dithiophene typically involves the following steps:
Bromination: The starting material, 9,9-dihexylfluorene, is brominated to form 9,9-dihexyl-2,7-dibromofluorene.
Coupling Reaction: The dibrominated compound undergoes a coupling reaction with thiophene-2-boronic acid using a palladium-catalyzed Suzuki coupling reaction. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like toluene or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)dithiophene undergoes various types of chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated thiophene derivatives.
Applications De Recherche Scientifique
2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)dithiophene has a wide range of applications in scientific research, including:
Organic Electronics: Used as a building block for the synthesis of conjugated polymers and small molecules in OLEDs and OPVs.
Photovoltaics: Employed in the development of organic solar cells due to its excellent light-absorbing properties.
Sensors: Utilized in the fabrication of chemical sensors for detecting various analytes.
Biological Studies: Investigated for its potential use in bioimaging and as a fluorescent probe.
Mécanisme D'action
The mechanism of action of 2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)dithiophene involves its ability to participate in π-π stacking interactions and electron transfer processes. The compound’s fluorene core and thiophene rings facilitate efficient charge transport, making it suitable for use in electronic devices. The hexyl groups enhance solubility and processability, allowing for the fabrication of high-performance materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)dithiophene: Similar structure but with octyl groups instead of hexyl groups.
9,9-Dihexyl-2,7-dibromofluorene: A precursor in the synthesis of the target compound.
Poly(9,9-dioctyl-9H-fluorene-2,7-diyl): A polymeric derivative used in similar applications.
Uniqueness
2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)dithiophene is unique due to its specific combination of fluorene and thiophene units, which provide a balance of electronic properties and solubility. The hexyl groups further enhance its processability, making it a versatile compound for various applications in organic electronics and materials science.
Propriétés
Numéro CAS |
354580-80-6 |
|---|---|
Formule moléculaire |
C33H38S2 |
Poids moléculaire |
498.8 g/mol |
Nom IUPAC |
2-(9,9-dihexyl-7-thiophen-2-ylfluoren-2-yl)thiophene |
InChI |
InChI=1S/C33H38S2/c1-3-5-7-9-19-33(20-10-8-6-4-2)29-23-25(31-13-11-21-34-31)15-17-27(29)28-18-16-26(24-30(28)33)32-14-12-22-35-32/h11-18,21-24H,3-10,19-20H2,1-2H3 |
Clé InChI |
MMPZGOUETMIJAS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1(C2=C(C=CC(=C2)C3=CC=CS3)C4=C1C=C(C=C4)C5=CC=CS5)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


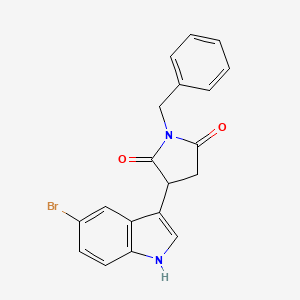

![Silane, [[2,2-difluoro-1-(2-thienyl)ethenyl]oxy]trimethyl-](/img/structure/B14257634.png)
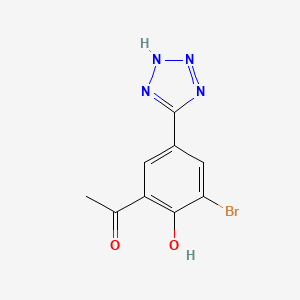
![4-Methoxy-5H-indeno[5,6-B]furan-5-one](/img/structure/B14257644.png)
